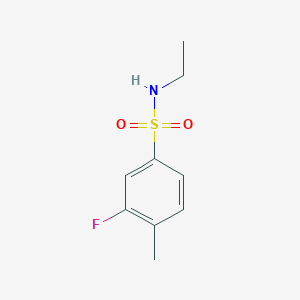
N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H12FNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl functional group attached to a benzene ring, which is further substituted with ethyl, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide typically involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the sulfonamide product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been reported to accelerate the synthesis of sulfonamides, providing high yields and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Sulfonamides, sulfonyl thiols.
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Scientific Research Applications
N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluoro and methyl substituents may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide
- 4-Bromo-N-ethyl-3-fluoro-N-methylbenzene-1-sulfonamide
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-Ethyl-3-fluoro-4-methylbenzene-1-sulfonamide is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The combination of ethyl, fluoro, and methyl groups on the benzene ring provides a distinct steric and electronic environment, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12FNO2S |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-ethyl-3-fluoro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3 |
InChI Key |
YRACTGZCNLWTCE-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13311998.png)

amine](/img/structure/B13312013.png)

![N-[1-(Thiophen-2-yl)ethyl]cycloheptanamine](/img/structure/B13312027.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13312032.png)
![2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13312035.png)


![(Cyclohex-3-en-1-ylmethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13312063.png)
![2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13312075.png)

![2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol](/img/structure/B13312079.png)

